molecular formula C15H14BrClN2O3S B2565603 3-Bromo-4-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 2380079-71-8

3-Bromo-4-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B2565603
CAS No.: 2380079-71-8
M. Wt: 417.7
InChI Key: ROHJFUKLHXEWMQ-UHFFFAOYSA-N
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Description

3-Bromo-4-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a bromo group and an ether linkage to a pyrrolidine ring, which is further substituted with a chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. The key steps include:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonylation: The pyrrolidine intermediate is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Ether Formation: The sulfonylated pyrrolidine is then coupled with 3-bromo-4-hydroxypyridine using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyrrolidine ring or the sulfonyl group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced with an aryl or vinyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-{[1-(2-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine: Similar structure with a fluorobenzenesulfonyl group instead of chlorobenzenesulfonyl.

    3-Bromo-4-{[1-(2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine: Contains a methylbenzenesulfonyl group.

    3-Bromo-4-{[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine: Features a nitrobenzenesulfonyl group.

Uniqueness

The uniqueness of 3-Bromo-4-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs. The presence of the chlorobenzenesulfonyl group, in particular, may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-bromo-4-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O3S/c16-12-9-18-7-5-14(12)22-11-6-8-19(10-11)23(20,21)15-4-2-1-3-13(15)17/h1-5,7,9,11H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHJFUKLHXEWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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